molecular formula C25H32N2O5 B1674419 Ifetroban CAS No. 143443-90-7

Ifetroban

カタログ番号 B1674419
CAS番号: 143443-90-7
分子量: 440.5 g/mol
InChIキー: BBPRUNPUJIUXSE-DXXSNHLCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ifetroban is a potent and selective thromboxane receptor antagonist . It has been used in trials studying the treatment of various diseases including Skin Diseases, Autoimmune Diseases, Pathologic Processes, Scleroderma, Limited, and Scleroderma, Diffuse . It has also been studied in animal models for the treatment of cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and for its effects on platelets .


Synthesis Analysis

Ifetroban has been synthesized using various methods. A comprehensive discussion on the chemistry, pharmacokinetics, and pharmacodynamics of ifetroban sodium, a new thromboxane A2/prostaglandin H2 receptor antagonist, has been presented . The review describes new methods for the synthesis and analysis of ifetroban, its tissue distribution, and its actions in a variety of animal models and disease states .


Molecular Structure Analysis

Ifetroban has a chemical formula of C25H32N2O5 and an average molecular weight of 440.54 . The structure of Ifetroban is complex and there is some ambiguity in the exact stereochemistry . The structure shown in the DrugBank entry is the same as that represented by the PubChem entry .


Chemical Reactions Analysis

A simple, specific, accurate, precise isocratic UPLC method for analysis of Ifetroban sodium was developed and validated . This method uses a Phenomenex C18 column as the stationary phase, in conjunction with Triethyl amine buffer and methanol in the proportion of 25:75 . The developed UPLC technique was found to be rapid as the retention time was 0.56 minutes for Ifetroban peak to elute .

科学的研究の応用

Pharmacokinetics and Bioavailability

Ifetroban, a potent thromboxane receptor antagonist, has been characterized for its pharmacokinetics, bioavailability, and disposition in various species including rats, dogs, monkeys, and humans. Studies show that Ifetroban is rapidly absorbed after oral administration with plasma terminal elimination half-lives ranging from approximately 8 hours in rats to about 27 hours in monkeys. It has been found to be extensively distributed in tissues with varying degrees of absolute bioavailability across species, highlighting its widespread potential for therapeutic applications (Dockens et al., 2000).

Anti-Thrombotic and Vasodilating Properties

Ifetroban exhibits notable anti-thrombotic and vasodilating properties. It targets and binds to thromboxane A2 and prostaglandin H2 receptors, effectively preventing platelet activation, aggregation, and thrombosis. This action also aids in preventing vascular constriction and promotes vasodilation. These properties make ifetroban a potential candidate for treating conditions like hypertension, asthma, and possibly preventing metastasis in cancer (2020).

Application in Chronic Venous Ulcers

In clinical studies, Ifetroban has been evaluated for its effects on healing chronic lower-extremity venous stasis ulcers. However, no significant difference in healing outcomes was observed between ifetroban and placebo, suggesting its limited efficacy in this specific application (Lyon et al., 1998).

Cardioprotection and Antithrombotic Efficacy

Ifetroban has demonstrated dose-related cardioprotective efficacy in animal models. Studies in ferrets and dogs indicate that ifetroban reduces myocardial infarct size and exhibits antithrombotic activities, making it a promising therapeutic agent for cardiac protection (Gomoll et al., 1995).

Effect on Skeletal Muscle Blood Flow in Heart Failure

Research on the effects of ifetroban on skeletal muscle blood flow in patients with congestive heartheart failure indicates that it does not critically affect the vasodilating effects of enalapril in the skeletal muscle circulation. This suggests that its therapeutic application could be safe in heart failure patients, without significant interference with other cardiovascular medications (Katz et al., 1999).

Potential in Duchenne Muscular Dystrophy

A study demonstrated the potential of ifetroban in reducing coronary artery dysfunction in a mouse model of Duchenne Muscular Dystrophy (DMD), an inheritable muscle wasting disease. The study suggests that ifetroban could improve cardiovascular function in DMD, highlighting its therapeutic versatility (Mitchell et al., 2021).

Synthesis and Analytical Methods

Research has also focused on the development of efficient synthesis and analytical methods for ifetroban. Studies have been conducted on chemoselective conversions and kinetic analysis by various chromatographic and mass spectrometric methods, contributing to the understanding and improvement of ifetroban's production and quality control processes (Swaminathan et al., 1998).

Safety And Hazards

Ifetroban has been studied in 26 clinical trials and dosed in over 1,300 people including healthy volunteers . Clinical trials are evaluating the therapeutic safety and efficacy of oral ifetroban capsules for the treatment of cancer metastasis, cardiovascular disease, aspirin exacerbated respiratory disease, systemic sclerosis, and Duchenne muscular dystrophy .

将来の方向性

Ifetroban is currently being evaluated in a Phase 2 randomized, double-blind, placebo-controlled, multiple dose study to determine the safety, pharmacokinetics and efficacy of two doses of oral ifetroban in subjects with Duchenne muscular dystrophy . There are additional active clinical trials evaluating ifetroban in other rare diseases . Cumberland Pharmaceuticals is launching a Phase 2 clinical trial to assess the safety and efficacy of its investigational therapy, ifetroban, in treating patients with idiopathic pulmonary fibrosis (IPF) .

特性

IUPAC Name

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRUNPUJIUXSE-DXKRWKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869931
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ifetroban

CAS RN

143443-90-7
Record name Ifetroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143443-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifetroban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifetroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFETROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ifetroban
Reactant of Route 2
Ifetroban
Reactant of Route 3
Ifetroban
Reactant of Route 4
Ifetroban
Reactant of Route 5
Ifetroban
Reactant of Route 6
Reactant of Route 6
Ifetroban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。